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molecular formula C6H10O3 B8706205 Carbonic acid, methyl 2-methyl-2-propenyl ester CAS No. 81112-28-9

Carbonic acid, methyl 2-methyl-2-propenyl ester

Cat. No. B8706205
M. Wt: 130.14 g/mol
InChI Key: RIWCJNDORYUVSZ-UHFFFAOYSA-N
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Patent
US04658041

Procedure details

The reaction conditions of Example 37 are substantially repeated employing 3-chloro-2-methyl-l-propene (181.1 g, 2.0 moles), dimethyl carbonate (450.0 g, 5.0 moles), 30.0 g of DOWEX® MWA-1 beads and p-methoxyphenol (1.0 g, 0.08 mole). After 2 hours at 150° C., distillation gives 37.7 g (15.3 percent yield based on 3-chloro-2-methyl-1-propene) of methallyl methyl carbonate, b.p. 89° C.-90° C. (100 torr) and 1.2 g (0.7 percent yield based on 3-chloro-2-methyl-l-propene) of bis(2-methylallyl)carbonate, b.p. 87° C.-88° C. (17 torr).
Quantity
181.1 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8].CO[C:14]1[CH:19]=CC(O)=C[CH:15]=1>>[C:6](=[O:9])([O:7][CH3:8])[O:11][CH2:2][C:3](=[CH2:4])[CH3:5].[CH3:5][C:3](=[CH2:4])[CH2:2][O:7][C:6](=[O:11])[O:9][CH2:10][C:14]([CH3:19])=[CH2:15]

Inputs

Step One
Name
Quantity
181.1 g
Type
reactant
Smiles
ClCC(=C)C
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions of Example 37
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OCC(C)=C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 g
YIELD: PERCENTYIELD 15.3%
Name
Type
product
Smiles
CC(COC(OCC(=C)C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 0.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658041

Procedure details

The reaction conditions of Example 37 are substantially repeated employing 3-chloro-2-methyl-l-propene (181.1 g, 2.0 moles), dimethyl carbonate (450.0 g, 5.0 moles), 30.0 g of DOWEX® MWA-1 beads and p-methoxyphenol (1.0 g, 0.08 mole). After 2 hours at 150° C., distillation gives 37.7 g (15.3 percent yield based on 3-chloro-2-methyl-1-propene) of methallyl methyl carbonate, b.p. 89° C.-90° C. (100 torr) and 1.2 g (0.7 percent yield based on 3-chloro-2-methyl-l-propene) of bis(2-methylallyl)carbonate, b.p. 87° C.-88° C. (17 torr).
Quantity
181.1 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8].CO[C:14]1[CH:19]=CC(O)=C[CH:15]=1>>[C:6](=[O:9])([O:7][CH3:8])[O:11][CH2:2][C:3](=[CH2:4])[CH3:5].[CH3:5][C:3](=[CH2:4])[CH2:2][O:7][C:6](=[O:11])[O:9][CH2:10][C:14]([CH3:19])=[CH2:15]

Inputs

Step One
Name
Quantity
181.1 g
Type
reactant
Smiles
ClCC(=C)C
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions of Example 37
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OCC(C)=C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 g
YIELD: PERCENTYIELD 15.3%
Name
Type
product
Smiles
CC(COC(OCC(=C)C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 0.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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